molecular formula C26H22N4O3 B2948665 1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896834-96-1

1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2948665
M. Wt: 438.487
InChI Key: REDXGERRVGMWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines can involve various methods1. However, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines can vary greatly depending on the specific substitutions on the pyrimidine ring2.



Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, but the specifics would depend on the exact structure of the compound1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Without specific information on the compound, it’s difficult to provide a detailed analysis of its properties.


Safety And Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. Without specific information on the compound, it’s difficult to provide a detailed analysis of its safety and hazards.


Future Directions

The future directions in the research of pyrrolo[2,3-d]pyrimidines could involve the design and synthesis of novel derivatives with improved pharmacological activities1.


I hope this information is helpful. If you have more specific information about the compound, I might be able to provide a more detailed analysis.


properties

IUPAC Name

6-benzyl-N-(2-methoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-17-9-8-14-29-23(17)28-24-19(26(29)32)15-21(30(24)16-18-10-4-3-5-11-18)25(31)27-20-12-6-7-13-22(20)33-2/h3-15H,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDXGERRVGMWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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